molecular formula C23H22N2O2 B268202 N-methyl-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide

N-methyl-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide

Cat. No. B268202
M. Wt: 358.4 g/mol
InChI Key: HDDKPNBWFUWALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide, commonly known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPAA belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of MPAA is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators. MPAA has also been shown to activate the adenosine A1 receptor, which has anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
MPAA has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been shown to protect against neuronal damage in vitro and in vivo. MPAA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have potent anti-inflammatory and analgesic effects in animal models. However, MPAA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. MPAA also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on MPAA. One potential direction is to study its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another potential direction is to study its effects on other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the exact mechanism of action of MPAA and to develop more effective derivatives of the compound.

Synthesis Methods

MPAA is synthesized by the reaction of N-methyl-N-phenyl-3-aminobenzamide with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure MPAA.

Scientific Research Applications

MPAA has been studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. MPAA has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

Product Name

N-methyl-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-methyl-N-phenyl-3-(3-phenylpropanoylamino)benzamide

InChI

InChI=1S/C23H22N2O2/c1-25(21-13-6-3-7-14-21)23(27)19-11-8-12-20(17-19)24-22(26)16-15-18-9-4-2-5-10-18/h2-14,17H,15-16H2,1H3,(H,24,26)

InChI Key

HDDKPNBWFUWALX-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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